2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester
Overview
Description
2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester is a chemical compound with the molecular formula C18H36O2Sn and a molecular weight of 403.193 g/mol . This compound is also known by its systematic name, ethyl 2-(tributylstannylmethyl)prop-2-enoate. It is a derivative of propenoic acid, where the hydrogen atom at the 2-position is replaced by a tributylstannylmethyl group, and the carboxylic acid group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of tri-n-butyl-tin hydride with 2-(ethoxycarbonyl)prop-2-en-1-yl phenyl sulfone in the presence of a catalyst such as azobisisobutyronitrile in benzene at 80°C for 1.5 hours . Another method involves the reaction of a solution of a tin compound in ethanol with a solution of sodium hydride in ethanol at 0°C, followed by warming to room temperature and stirring for 1 hour .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester involves its ability to participate in various chemical reactions. The tributylstannyl group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, methyl ester: This compound has a similar structure but lacks the tributylstannyl group.
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester: This compound is similar but has a methyl ester group instead of an ethyl ester group.
Uniqueness
The presence of the tributylstannyl group in 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester makes it unique compared to other propenoic acid derivatives. This group enhances the compound’s reactivity and makes it useful in specific synthetic applications, such as the Suzuki-Miyaura coupling reaction.
Properties
IUPAC Name |
ethyl 2-(tributylstannylmethyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O2.3C4H9.Sn/c1-4-8-6(7)5(2)3;3*1-3-4-2;/h2-4H2,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNKRIGYIYMYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451949 | |
Record name | 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108286-71-1 | |
Record name | 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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